Gst-HG131
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Overview
Description
GST-HG131 is a novel small-molecule inhibitor of hepatitis B virus gene expression. It has shown significant potential in reducing the levels of hepatitis B surface antigen and hepatitis B virus DNA in both in vitro and in vivo studies . This compound is currently under clinical development for the treatment of chronic hepatitis B infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
GST-HG131 is synthesized through a series of chemical reactions involving dihydrobenzopyridooxazepine derivatives . The synthetic route typically involves the formation of the core structure followed by functional group modifications to enhance its biological activity and safety profile . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality . The process includes rigorous quality control measures to monitor the purity and potency of the final product . Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical composition and stability of this compound .
Chemical Reactions Analysis
Types of Reactions
GST-HG131 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: Substitution reactions are used to introduce different functional groups into the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and reduced toxicity .
Scientific Research Applications
GST-HG131 has a wide range of scientific research applications, including:
Mechanism of Action
GST-HG131 exerts its effects by inhibiting the production of hepatitis B surface antigen and hepatitis B virus DNA . It targets specific molecular pathways involved in the replication and expression of the hepatitis B virus . The compound binds to terminal nucleotidyl transferase 4B, inhibiting its activity and thereby reducing the levels of viral antigens .
Comparison with Similar Compounds
Similar Compounds
RG7834: Another small-molecule inhibitor of hepatitis B virus gene expression.
Entecavir: A nucleoside analog used in the treatment of hepatitis B infection.
Tenofovir: An antiviral medication used to treat hepatitis B and HIV infections.
Uniqueness of GST-HG131
This compound is unique due to its high potency and specificity in inhibiting hepatitis B surface antigen and hepatitis B virus DNA . It has shown improved safety profiles in preclinical studies compared to similar compounds like RG7834 . Additionally, this compound has demonstrated additive antiviral effects when used in combination with other antiviral agents .
Properties
Molecular Formula |
C23H29NO7 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(7R)-7-tert-butyl-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
PQMAMDUBYCMNAT-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Canonical SMILES |
CC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |
Origin of Product |
United States |
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